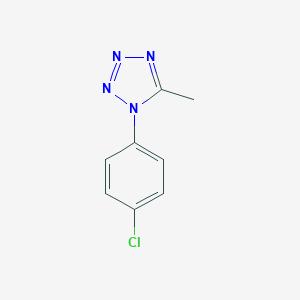
1-(4-chlorophenyl)-5-methyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-5-methyltetrazole is a heterocyclic compound containing a tetrazole ring substituted with a 4-chlorophenyl and a methyl group. Tetrazoles are known for their stability and unique chemical properties, making them valuable in various fields such as pharmaceuticals, materials science, and coordination chemistry .
準備方法
The synthesis of 1-(4-chlorophenyl)-5-methyltetrazole typically involves the reaction of 4-chloroaniline with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(4-chlorophenyl)-5-methyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Synthesis and Structural Characteristics
1-(4-Chlorophenyl)-5-methyltetrazole is synthesized through a [3+2] cycloaddition reaction involving nitrile derivatives and sodium azide. The synthesis often employs catalysts such as copper(II) or scandium triflate to enhance yield and efficiency . The compound's structure comprises a tetrazole ring, which is known for its stability and high nitrogen content, making it a valuable scaffold in drug design.
Anticancer Properties
Recent studies have demonstrated that tetrazole derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance, this compound has been evaluated for its activity against human cancer cells, showing dose-dependent inhibition comparable to standard chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxicity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Remarks |
|---|---|---|---|---|
| 1-(4-Cl-Ph)-5-MT | HCT-116 | 10 | Doxorubicin | More potent than control |
| 1-(4-Cl-Ph)-5-MT | MCF-7 | 15 | Doxorubicin | Comparable activity |
| 1-(4-Cl-Ph)-5-MT | A549 | 12 | Doxorubicin | Significant cytotoxicity |
Antimicrobial Activity
Tetrazole derivatives have also shown antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy of Tetrazole Derivatives
| Compound | Bacteria | MIC (µg/mL) | Reference Drug |
|---|---|---|---|
| 1-(4-Cl-Ph)-5-MT | Staphylococcus aureus | 25 | Ciprofloxacin |
| 1-(4-Cl-Ph)-5-MT | Escherichia coli | 30 | Ampicillin |
Corrosion Inhibition
The compound has been studied as a corrosion inhibitor for mild steel in acidic environments. Polarization studies indicate that it acts as a mixed-type inhibitor, effectively reducing both anodic dissolution and hydrogen evolution reactions . The adsorption of the compound on the metal surface follows the Langmuir adsorption isotherm, suggesting strong interactions between the inhibitor and the metal surface.
Case Study: Corrosion Inhibition Efficiency
- Study : Effect of varying concentrations of this compound on mild steel corrosion in hydrochloric acid.
- Results : Maximum inhibition efficiency reached at 500 ppm concentration.
Table 3: Corrosion Inhibition Data
| Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|
| 100 | 45 |
| 250 | 65 |
| 500 | 85 |
Material Science Applications
The unique properties of tetrazole compounds make them suitable for applications in materials science, particularly in the development of coordination complexes and polymers with enhanced thermal stability and mechanical properties . The ability to form stable complexes with metals opens avenues for their use in catalysis and sensor technology.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-5-methyltetrazole involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can form stable complexes with metal ions, and its electron-withdrawing chlorine substituent enhances its reactivity . These interactions enable the compound to exert its effects in various applications, such as inhibiting corrosion or acting as a pharmacophore in drug design.
類似化合物との比較
1-(4-chlorophenyl)-5-methyltetrazole can be compared with other tetrazole derivatives, such as:
- 1-Phenyl-1H-tetrazole
- 1-(2-Chlorophenyl)-1H-tetrazole
- 1-(4-Hydroxyphenyl)-1H-tetrazole
- 1-(4-Methoxyphenyl)-1H-tetrazole
- 1-(4-Nitrophenyl)-1H-tetrazole
These compounds share the tetrazole core but differ in their substituents, which influence their chemical properties and applications
特性
CAS番号 |
40746-62-1 |
|---|---|
分子式 |
C8H7ClN4 |
分子量 |
194.62 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-5-methyltetrazole |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,1H3 |
InChIキー |
WNIKLJHZOJKJJQ-UHFFFAOYSA-N |
SMILES |
CC1=NN=NN1C2=CC=C(C=C2)Cl |
正規SMILES |
CC1=NN=NN1C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















